molecular formula C11H10BrNO2 B1417096 Ethyl 3-bromo-2-cyano-6-methylbenzoate CAS No. 1805414-47-4

Ethyl 3-bromo-2-cyano-6-methylbenzoate

Cat. No.: B1417096
CAS No.: 1805414-47-4
M. Wt: 268.11 g/mol
InChI Key: AXEUUENFMXQTPS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a cyano group at the 2-position, and a methyl group at the 6-position of the aromatic ring, with an ethyl ester moiety. This compound’s structural complexity arises from the combination of electron-withdrawing (bromo, cyano) and electron-donating (methyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

ethyl 3-bromo-2-cyano-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)4-5-9(12)8(10)6-13/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEUUENFMXQTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C#N)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 3-bromo-2-cyano-6-methylbenzoate generally follows these key steps:

  • Starting Material: 2-cyano-6-methylbenzoic acid or its derivatives.
  • Bromination: Introduction of bromine at the 3-position via electrophilic aromatic substitution.
  • Esterification: Conversion of the carboxylic acid group to the ethyl ester using ethanol and acid catalysis.
  • Purification: Isolation and purification of the product by recrystallization or chromatography.

Bromination Step

  • Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent.
  • Catalysts: Lewis acids such as iron (Fe) or aluminum chloride (AlCl₃) to facilitate electrophilic substitution.
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂).
  • Conditions: Typically carried out at controlled temperatures (around 60°C) to avoid polybromination.

Esterification Step

  • Reagents: Ethanol (C₂H₅OH) as the alcohol source.
  • Catalysts: Strong acids such as sulfuric acid (H₂SO₄) to catalyze the esterification.
  • Conditions: Reflux conditions (80–120°C) for several hours to drive the reaction to completion.
  • Alternative Methods: Use of acid chlorides or coupling agents may be employed but are less common for this compound.

Cyanation Considerations

  • The cyano group is typically introduced prior to bromination or already present in the starting material (e.g., 2-cyano-6-methylbenzoic acid).
  • Cyanation reactions involve nucleophilic substitution or Sandmeyer-type reactions depending on the synthetic route.
  • Continuous Flow Synthesis: To enhance yield and reproducibility, continuous flow reactors are used for bromination and esterification steps, allowing precise control over reaction time, temperature, and reagent stoichiometry.
  • Automation: Automated systems monitor and adjust reaction parameters to maintain consistent product quality.
  • Purification: Industrial scale purification involves recrystallization from ethanol or chromatographic techniques to achieve high purity.
Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Bromination Br₂ or NBS, Fe/AlCl₃, DMF 50–60 2–4 70–85 Controlled addition to avoid overbromination
Esterification Ethanol, H₂SO₄ 80–110 4–6 75–90 Reflux under acidic conditions
Purification Recrystallization (EtOH) or chromatography Ambient Variable - Ensures removal of impurities
  • NMR Spectroscopy:

    • ^1H NMR shows methyl protons at δ 2.3–2.5 ppm and aromatic protons at δ 7.0–8.0 ppm.
    • ^13C NMR confirms the cyano carbon around δ 115–120 ppm and ester carbonyl carbon at δ 165–170 ppm.
  • Mass Spectrometry: Confirms molecular ion peak consistent with molecular weight (~266 g/mol).

  • X-ray Crystallography: Used to confirm substitution pattern and steric effects of methyl and bromine substituents.

  • This compound shares synthetic strategies with methyl analogs such as mthis compound, differing mainly in the ester alkyl group.
  • The presence of the cyano group increases electrophilicity, facilitating bromination at the 3-position.
  • The methyl group at position 6 introduces steric hindrance, influencing regioselectivity during bromination.

The preparation of this compound is efficiently accomplished via bromination of 2-cyano-6-methylbenzoic acid followed by acid-catalyzed esterification with ethanol. Optimization of reaction conditions such as temperature, catalyst choice, and reaction time is critical to achieving high yields and purity. Industrial methods increasingly rely on continuous flow technology for scalability and consistency. Analytical techniques including NMR, MS, and crystallography are essential for confirming the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2-cyano-6-methylbenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of 3-azido-2-cyano-6-methylbenzoate or 3-thiocyanato-2-cyano-6-methylbenzoate.

    Reduction: Formation of 3-amino-2-cyano-6-methylbenzoate.

    Hydrolysis: Formation of 3-bromo-2-cyano-6-methylbenzoic acid.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2-cyano-6-methylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and cyano groups can enhance its binding affinity to certain molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 3-bromo-2-cyano-6-methylbenzoate with key analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Br, 2-CN, 6-CH₃, ethyl ester ~284.1 (calculated) High polarity due to CN; potential bioactive agent
Ethyl 3-bromo-2-(bromomethyl)propionate [5] 3-Br, 2-BrCH₂, ethyl ester 259.9 Reactive BrCH₂ group; used in alkylation reactions
Methyl 2-benzoylamino-3-oxobutanoate [3] 2-Benzoylamino, 3-oxo, methyl ester 235.2 Precursor for enamine synthesis; mild hydrolysis
Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate [7] 3-Br, 2-BrCH₂, 6-OH, 4-OCH₃, ethyl ester 422.0 Polar substituents; potential pharmaceutical intermediate

Key Observations :

  • Solubility : The methyl and ethyl groups improve lipid solubility relative to hydroxyl- or methoxy-substituted analogs (e.g., [7]), which may impact bioavailability in biological systems .
  • Synthetic Routes: The target compound’s synthesis likely diverges from methods used for methyl 2-benzoylamino-3-oxobutanoate (e.g., benzene/PTSA reflux ), as cyano groups often require milder conditions to prevent decomposition.

Stability and Challenges

  • The cyano group’s stability under acidic or basic conditions contrasts with bromomethyl groups (e.g., [5, 7]), which are prone to hydrolysis. However, the methyl group at the 6-position may sterically protect the ester moiety, enhancing stability .
  • Contradictions in synthetic methodologies (e.g., harsh conditions in [3] vs. inferred milder protocols for the target compound) highlight the need for optimization to improve yields and purity.

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-bromo-2-cyano-6-methylbenzoate, and how can regioselectivity be controlled?

The synthesis typically involves bromination of a pre-functionalized benzoate ester. For example, bromination of ethyl 2-cyano-6-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) achieves regioselectivity at the 3-position of the benzene ring . Reaction conditions (temperature, solvent polarity, and catalyst loading) must be tightly controlled to avoid competing bromination at other positions. Monitoring via TLC or HPLC during the reaction can help optimize yield and purity.

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromine, cyano, and methyl groups. For instance, the cyano group’s electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .
  • X-ray Crystallography : Resolves structural ambiguities (e.g., bromine positioning) and validates bond angles/distances. SHELX software is widely used for refinement .
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. How can researchers mitigate hazards associated with handling this compound?

this compound may release toxic HCN or HBr under decomposition. Safety protocols include:

  • Using fume hoods for synthesis and handling.
  • Wearing nitrile gloves and eye protection to avoid skin/eye contact.
  • Storing in airtight containers away from heat and moisture .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position is activated for Suzuki or Ullmann couplings due to the electron-withdrawing cyano group at the 2-position, which polarizes the C-Br bond. Computational studies (DFT) can predict reactivity by analyzing charge distribution and frontier molecular orbitals. For example, the cyano group lowers the LUMO energy, facilitating nucleophilic attack at the brominated carbon . Experimental validation via kinetic studies under varying catalytic conditions (e.g., Pd(0) vs. CuI) is recommended .

Q. What contradictions exist in reported crystallographic data for halogenated benzoate derivatives, and how can they be resolved?

Discrepancies often arise from disordered halogen positions or solvent inclusion in crystal lattices. For example, bromine atoms in similar compounds may exhibit positional disorder due to weak intermolecular interactions. To resolve this:

  • Collect high-resolution diffraction data (≤0.8 Å).
  • Use SHELXL’s PART and SUMP instructions to model disorder .
  • Validate with Hirshfeld surface analysis to confirm packing effects .

Q. How can mechanistic insights into the compound’s biological activity be gained using in-silico methods?

Molecular docking and MD simulations can predict interactions with biological targets (e.g., enzymes or receptors). For instance:

  • Docking into the active site of cytochrome P450 enzymes reveals potential metabolic pathways.
  • Free-energy perturbation (FEP) calculations quantify binding affinity changes when modifying substituents (e.g., replacing Br with Cl) .
  • Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Continuous Flow Reactors : Enhance efficiency for bromination and esterification steps by maintaining precise temperature/pH control .
  • Microwave-Assisted Synthesis : Reduces reaction time for steps requiring high activation energy (e.g., cyano group introduction) .
  • Workup Optimization : Use liquid-liquid extraction with ethyl acetate/water to isolate intermediates, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-bromo-2-cyano-6-methylbenzoate
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Ethyl 3-bromo-2-cyano-6-methylbenzoate

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